Product packaging for 4-Bromo-5-fluoro-1H-indazole(Cat. No.:CAS No. 1056264-22-2)

4-Bromo-5-fluoro-1H-indazole

Cat. No.: B1529810
CAS No.: 1056264-22-2
M. Wt: 215.02 g/mol
InChI Key: DSJLGFMRGIJMJK-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1H-indazole (CAS 1056264-22-2) is a high-purity heterocyclic building block of significant interest in advanced material science and medicinal chemistry research. With a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol, this compound is characterized by its bromo and fluoro substituents on the indazole ring, which enhance its reactivity and binding properties . In material science, indazole derivatives have demonstrated substantial value as efficient corrosion inhibitors for copper in aggressive acidic environments. Research indicates that similar compounds, such as 5-fluoro-1H-indazole, form protective adsorption films on copper surfaces in sulfuric acid, significantly retarding the corrosion process through a mixed-type inhibition mechanism that follows the Langmuir adsorption model . This makes this compound a promising candidate for developing new protective coatings and additives. In pharmaceutical research, the indazole scaffold is a privileged structure known for its diverse biological activities . It serves as a key synthetic intermediate for designing novel therapeutic agents. Indazole derivatives are frequently explored in anticancer drug discovery programs, where they can be functionalized to create molecules that inhibit key oncogenic pathways, such as the p53/MDM2 interaction, and induce apoptosis in cancer cells . The presence of both bromine and fluorine atoms at the 4 and 5 positions, respectively, makes this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B1529810 4-Bromo-5-fluoro-1H-indazole CAS No. 1056264-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLGFMRGIJMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731418
Record name 4-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056264-22-2
Record name 4-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Significance of the Indazole Scaffold in Chemical Research

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. First described by Emil Fischer in the late 19th century, the indazole scaffold has since become recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme, thereby appearing in drugs with a wide range of therapeutic applications. nih.gov

The versatility of the indazole nucleus is demonstrated by its presence in numerous commercially available drugs and clinical candidates. nih.gov Its derivatives have been investigated and developed for a vast array of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.gov The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a robust and reliable core for drug design. nih.gov The ability of the indazole structure to participate in various biological interactions and its synthetic tractability have cemented its status as a cornerstone in the development of new chemical entities.

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold This table is for illustrative purposes and highlights the therapeutic importance of the indazole core.

Drug NameTherapeutic UseSignificance
PazopanibAnti-cancer (Tyrosine Kinase Inhibitor)Used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov
NiraparibAnti-cancer (PARP Inhibitor)Used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.gov
GranisetronAntiemetic (5-HT3 Receptor Antagonist)Used to treat nausea and vomiting following chemotherapy.
BenzydamineAnti-inflammatoryUsed for the relief of pain and inflammation.

Unique Research Attributes of Halogenated Heterocycles

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto heterocyclic scaffolds is a pivotal strategy in modern drug discovery and materials science. Halogenation is not merely an act of substitution but a profound modification that imparts unique attributes to the parent molecule. These attributes can be broadly categorized into effects on physicochemical properties and synthetic utility.

Halogens significantly alter a molecule's electronic and lipophilic character. Fluorine, the most electronegative element, can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to protein targets through the formation of specific hydrogen or halogen bonds. The larger halogens, like bromine, increase lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.com

From a synthetic standpoint, halogenated heterocycles are exceptionally valuable as versatile intermediates. The carbon-halogen bond, particularly carbon-bromine and carbon-iodine, serves as a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage functionalization of complex molecules, enabling chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This synthetic flexibility is crucial for optimizing lead compounds into viable drug candidates. chemimpex.com

Rationale for Investigating 4 Bromo 5 Fluoro 1h Indazole in Advanced Chemical and Biological Studies

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the bromo and fluoro substituents onto the benzene ring.

One common strategy involves disconnecting the N1-C7a and N1-N2 bonds of the indazole core. This leads back to a substituted o-nitro- or o-aminotoluene precursor. For instance, a plausible retrosynthesis starts from a 2-methyl-3-fluoro-5-bromoaniline or a related derivative. The indazole ring can then be formed through a diazotization and cyclization sequence.

Another approach focuses on constructing the indazole ring first and then performing sequential halogenation. This would involve disconnecting the C4-Br and C5-F bonds, leading back to a 1H-indazole core that requires regioselective bromination and fluorination. However, controlling the regioselectivity of these halogenation steps on an existing indazole ring can be challenging.

A more convergent approach involves the cyclization of a pre-functionalized precursor. nih.gov For example, a substituted hydrazone, derived from a fluorinated and brominated aryl ketone or aldehyde, can undergo intramolecular cyclization to form the desired indazole. researchgate.net This method offers better control over the final substitution pattern. A patent describes a synthesis starting from 3-fluoro-2-methylaniline (B146951), which undergoes bromination, followed by a ring-closure reaction to form the indazole structure. google.com

Classical and Modern Approaches to 1H-Indazole Ring System Construction

The construction of the 1H-indazole ring system is a well-established field in heterocyclic chemistry, with both classical and modern methods available.

Classical Methods:

Jacobson Indazole Synthesis: This method involves the cyclization of o-acylphenylhydrazines.

Widman-Stoermer Synthesis: This involves the cyclization of α-arylsemicarbazones.

Leimgruber-Batcho Indole (B1671886) Synthesis Analogue: A method analogous to the Leimgruber-Batcho indole synthesis can be employed, starting from an appropriately substituted o-nitrotoluene derivative. guidechem.com This involves condensation with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization.

Modern Methods:

Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions have become powerful tools for indazole synthesis. These methods often involve intramolecular C-N bond formation from precursors like o-haloarylhydrazones. nih.govorganic-chemistry.orgscispace.com For example, a copper-mediated N-N bond formation using oxygen as the oxidant has been reported for the synthesis of 1H-indazoles from ketimine species. nih.gov

[3+2] Cycloadditions: The reaction of arynes with diazo compounds, such as diazomethane (B1218177) derivatives or in situ generated diazo compounds from N-tosylhydrazones, provides an efficient route to 3-substituted indazoles. google.comorganic-chemistry.org

Reductive Cyclization: A patent describes a method for preparing 4-bromo-6-fluoro(1H)indazole involving the reductive cyclization of an intermediate ortho-nitro β-tetrahydropyrrole phenyl ethylene (B1197577) derivative using Raney nickel and hydrazine (B178648) hydrate (B1144303). guidechem.com

Regioselective Functionalization Strategies for Bromination at C-4 Position

Introducing a bromine atom specifically at the C-4 position of an indazole ring requires careful consideration of the directing effects of existing substituents and the choice of brominating agent. Direct bromination of the indazole ring often leads to substitution at the C-3, C-5, or C-7 positions due to their higher reactivity. chim.it

A more effective strategy is to introduce the bromine atom onto the aromatic precursor before the cyclization step. For example, starting with a fluorinated aniline (B41778) or toluene (B28343) derivative, regioselective bromination can be achieved. A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole starts with 3-fluoro-2-methylaniline, which is brominated using N-bromosuccinimide (NBS) in acetonitrile (B52724) at a controlled temperature. google.com This positions the bromine atom para to the amino group and ortho to the methyl group, leading to the desired 4-fluoro-5-bromo-2-methylaniline precursor.

In cases where functionalization of the pre-formed indazole is necessary, directing groups can be employed. For instance, a large protecting group on the N-1 position might influence the regioselectivity of electrophilic substitution. However, achieving selectivity at the C-4 position remains a significant synthetic challenge. Computational studies on 4-substituted 1H-indazoles have shown that the C-7 position is often favored for electrophilic attack, such as bromination with NBS. nih.govrsc.orgresearchgate.net

Directed Methodologies for Fluorination at C-5 Position

Similar to bromination, achieving regioselective fluorination at the C-5 position is often best accomplished by using a pre-fluorinated starting material.

From Fluorinated Precursors: The synthesis of this compound often starts with a commercially available fluoro-substituted aniline or toluene. For example, 3-fluoro-2-methylaniline is a common starting material where the fluorine is already in the correct relative position to become the C-5 fluoro substituent of the indazole. google.com

Electrophilic Fluorination: Direct fluorination of an indazole ring can be achieved using electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI). mdpi.comacs.orgorganic-chemistry.org However, controlling the regioselectivity is challenging. The electronic properties of the indazole ring and any existing substituents will dictate the position of fluorination. For instance, direct fluorination of 2H-indazoles with NFSI in water has been reported to occur at the C-3 position. acs.orgorganic-chemistry.org

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium fluoroborate salt, which can be prepared from the corresponding amine. This could be applied if a 5-aminoindazole (B92378) derivative is available.

For the specific target of this compound, the most practical approach is to begin with a molecule that already contains the fluorine atom at the desired position, such as 3-fluoro-2-methylaniline. google.com

Sequential Halogenation and Cyclization Techniques

A common and effective strategy for synthesizing polysubstituted indazoles like this compound involves a sequence of halogenation reactions on a suitable precursor, followed by cyclization to form the indazole ring. This approach offers superior control over the regiochemistry of the final product compared to direct halogenation of the indazole core.

One documented synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, exemplifies this strategy. google.com The key steps are:

Bromination: Starting with 3-fluoro-2-methylaniline, an electrophilic bromination is performed using N-bromosuccinimide (NBS). The amino group directs the incoming electrophile to the para position, yielding 5-bromo-3-fluoro-2-methylaniline.

Cyclization: The resulting aniline derivative is then subjected to a diazotization and cyclization reaction. This is often achieved using a nitrite (B80452) source (e.g., isoamyl nitrite) in an acidic medium, which generates the diazonium salt that subsequently cyclizes to form the 1H-indazole ring. google.com

This sequential approach ensures that the bromine and fluorine atoms are correctly positioned on the benzene ring before the formation of the heterocyclic pyrazole ring. A similar strategy can be envisioned for this compound, likely starting from a different fluorinated aniline isomer to achieve the desired regiochemistry.

Catalytic Protocols in Halogenated Indazole Synthesis

Catalytic methods, particularly those employing palladium, have revolutionized the synthesis of complex heterocyclic compounds, including halogenated indazoles. These protocols offer high efficiency, good functional group tolerance, and mild reaction conditions.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in forming the N-N or C-N bonds required for the indazole core.

Intramolecular Buchwald-Hartwig Amination: This reaction is a powerful method for constructing the indazole ring. It involves the palladium-catalyzed intramolecular coupling of an N-H bond of a hydrazine with an aryl halide. A typical precursor would be an N-aryl-*N'-(o-bromobenzyl)hydrazine, which cyclizes to form the indazole. organic-chemistry.orgscispace.com This method is tolerant of a wide range of substituents, including halogens, on the aromatic ring.

Suzuki-Miyaura Coupling: While not directly used for the primary ring formation in this context, the Suzuki-Miyaura reaction is crucial for the further functionalization of halogenated indazoles. For example, a C-7 bromo-substituted indazole can be coupled with various aryl boronic acids to introduce diverse aryl groups at that position. nih.govrsc.org This highlights the utility of halogenated indazoles as versatile building blocks for more complex molecules.

Palladium-Catalyzed Benzannulation: A novel approach involves the palladium-catalyzed benzannulation of pyrazoles with alkynes to construct the indazole system. This method allows for the introduction of various substituents onto the newly formed benzene ring. nih.govacs.org

The table below summarizes some palladium-catalyzed reactions relevant to indazole synthesis.

Reaction TypeCatalyst/LigandSubstratesProduct TypeReference
Intramolecular AminationPd(OAc)₂/dppfN-aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles organic-chemistry.org
Suzuki-Miyaura CouplingPd(dppf)Cl₂C7-bromo-4-substituted-1H-indazoles, aryl boronic acidsC7-arylated-4-substituted-1H-indazoles nih.gov
BenzannulationPd(OAc)₂/Cu(OAc)₂Pyrazoles, internal alkynesSubstituted indazoles nih.govacs.org
Direct ArylationPd(OAc)₂/PPh₃1H-Indazole, aryl halidesC3-arylated 1H-indazoles mdpi.com

Copper-Mediated Cyclization Processes

The construction of the indazole nucleus through the formation of an N-N bond via intramolecular C-N coupling is a cornerstone of modern heterocyclic chemistry. Copper-mediated reactions, particularly the Ullmann-type coupling, are central to this approach, providing a reliable method for the synthesis of 1H-indazoles from appropriately substituted precursors.

A scalable, three-step synthesis for 5-bromo-4-fluoro-1-methyl-1H-indazole has been developed, which culminates in a copper-catalyzed intramolecular Ullmann reaction. thieme-connect.com This process begins with an inexpensive trisubstituted benzene derivative, which undergoes a regioselective ortho-directed lithiation and subsequent formylation to produce the key aldehyde intermediate. Condensation of this aldehyde with methyl hydrazine yields the corresponding hydrazone. The final and critical step is the copper-mediated cyclization of this hydrazone to form the desired 1H-indazole. thieme-connect.comresearchgate.net The optimization of this Ullmann reaction required extensive screening of parameters, with the choice of base and reaction temperature being critical to achieving high yields and minimizing the formation of undesired side products. thieme-connect.com

General protocols for the synthesis of 1-aryl-1H-indazoles often employ the condensation of o-halogenated aryl aldehydes or ketones with aryl hydrazines, followed by a copper-catalyzed intramolecular amination. wiley.commendeley.com One efficient method utilizes copper(I) iodide (CuI) with a diamine ligand to catalyze the N-arylation under microwave heating, which significantly reduces reaction times. researchgate.net Notably, ligand-free, copper-catalyzed systems have also proven effective. For instance, the cyclization of o-halogenated aryl hydrazones can proceed with a copper catalyst alone, offering a simplified procedure. wiley.com

The choice of halogen on the aryl precursor influences reaction efficiency. While o-bromo derivatives often give better yields, the higher commercial availability and lower cost of o-chloroaryl aldehydes and ketones make them attractive starting materials. nih.gov Research has focused on developing robust conditions for these less reactive chloro-substrates. A protocol using CuI, 1,10-phenanthroline (B135089) as a ligand, and potassium hydroxide (B78521) (KOH) as the base in dimethylformamide (DMF) has been successfully applied to the synthesis of N-phenyl and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones. nih.gov Similarly, the synthesis of 1-substituted indazol-3-ones from 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides has been achieved with a low loading (0.5 mol%) of CuI and L-proline as a co-catalyst under mild conditions. rsc.org

Table 1: Examples of Copper-Mediated Indazole Synthesis
Starting Material TypeCatalyst SystemKey ConditionsProduct TypeReference
Hydrazone of 2-bromo-6-fluorobenzaldehyde (B104081) derivativeCopper Catalyst (unspecified)Optimized base and temperature5-bromo-4-fluoro-1-methyl-1H-indazole thieme-connect.com
o-halogenated aryl aldehyde/ketone + aryl hydrazineLigand-Free Cu CatalystIntermolecular condensation followed by intramolecular coupling1-Aryl-1H-indazoles wiley.com
o-chlorinated arylhydrazoneCuI / 1,10-phenanthroline / KOHDMF, 120 °C, 12-48 hN-phenyl- and N-thiazolyl-1H-indazoles nih.gov
2-chloro-benzoic acid-N'-aryl hydrazideCuI (0.5 mol%) / L-proline (20 mol%)Mild conditions1-substituted indazol-3-ones rsc.org
2-halobenzaldehyde + phenylhydrazineCuI / diamineMicrowave heating, 160 °C, 10 min1-Aryl-1H-indazoles researchgate.net

Multicomponent Reactions and Domino Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, multicomponent reactions (MCRs) and domino (or cascade) sequences have become powerful tools in organic synthesis. These strategies construct complex molecules like indazoles in a single pot by combining multiple reaction steps without isolating intermediates.

Palladium-catalyzed domino reactions have been developed for the mild and general synthesis of 2H-indazoles. One such sequence involves the reaction of readily available (2-chlorophenyl)acetylene and hydrazine substrates. northeastern.edu The process consists of a regioselective coupling, an intramolecular hydroamination, and a subsequent isomerization to yield the final substituted 2H-indazole. northeastern.edu A similar palladium-catalyzed domino reaction has been employed to access 3-amino-2H-indazoles from 2-halobenzonitriles and monosubstituted hydrazines. nih.govacs.org This sequence proceeds via a regioselective coupling, followed by an intramolecular hydroamination (a 5-exo-dig cyclization) and isomerization, affording a wide variety of functionalized 2H-indazole analogues in good to excellent yields. nih.govacs.org

Another novel approach is the domino Staudinger–aza-Wittig cyclization for synthesizing 1H-pyrazolo[1,5-b]indazoles. thieme-connect.com This method is noted for its operational simplicity, mild conditions, and good yields, starting from easily accessible 2-azidobenzaldehyde (B97285) derivatives. thieme-connect.com

Multicomponent reactions are particularly valued for their ability to generate molecular diversity from simple building blocks. mdpi.com For example, a three-component Ugi-type reaction promoted by silica (B1680970) gel has been used to synthesize α-amino amidines, which can then undergo an iron(III) catalyzed post-Ugi cyclization to afford amidino-substituted indazoles regioselectively. rsc.org The synthesis of potential ROCK inhibitors based on a 3H-pyrazolo[4,3-f]quinolone scaffold involved a three-component Povarov-type reaction between indazol-5-amines, methylene (B1212753) active ketones, and various aldehydes. nih.gov

Table 2: Efficient Synthesis of Indazole Analogues via Domino and Multicomponent Reactions
Reaction TypeKey ReactantsCatalyst/PromoterProcess SequenceProduct TypeReference
Domino(2-chlorophenyl)acetylene, hydrazinesPalladiumRegioselective coupling → intramolecular hydroamination → isomerizationSubstituted 2H-indazoles northeastern.edu
Domino2-halobenzonitriles, monosubstituted hydrazinesPalladiumRegioselective coupling → intramolecular hydroamination (5-exo-dig) → isomerization3-Amino-2H-indazoles nih.govacs.org
Dominoα,β-unsaturated bis-ketones from 2-azidobenzaldehydeTriphenylphosphineStaudinger reaction → Michael-type addition → intramolecular aza-Wittig reaction1H-Pyrazolo[1,5-b]indazoles thieme-connect.com
MulticomponentAldehydes, amines, phosphitesCatalyst-freeKabachnik–Fields reactionα-Aminophosphonates (precursors) nih.gov
MulticomponentIndazol-5-amines, ketones, aldehydesNot specifiedPovarov-type reaction3H-Pyrazolo[4,3-f]quinolones nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Indazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of halogenated indazoles, focusing on safer solvents, energy efficiency, and metal-free reaction conditions. benthamdirect.com

A significant advancement is the use of microwave irradiation, which can dramatically shorten reaction times and often improve yields compared to conventional heating. ajrconline.org An eco-friendly, one-pot microwave-assisted method has been developed for synthesizing 1H-indazole and 1-phenyl-1H-indazoles from salicylaldehyde (B1680747) and hydrazine hydrates. ajrconline.orgajrconline.org This approach avoids many of the drawbacks of conventional methods, such as harsh reaction conditions and low yields. ajrconline.org

The choice of solvent is another key aspect of green synthesis. An efficient, metal-free method for the regioselective halogenation of 2H-indazoles uses environmentally friendly solvents like ethanol (B145695) (EtOH) and water. rsc.orgnih.gov Mono-halogenation with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be performed in water, with the product often precipitating for easy isolation by filtration, yielding excellent results. rsc.org This methodology is simple, exhibits high selectivity, and is suitable for large-scale synthesis. rsc.orgnih.gov

Efforts to move away from metal catalysts have led to the development of novel activation methods. A visible-light-promoted, metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) provides a green pathway to indazoles. rsc.org This photo-organic method is fast, efficient, and proceeds through a novel mechanism with broad substrate scope. rsc.org Furthermore, electrochemical methods are emerging as a highly sustainable alternative. The halogenation of 2H-indazoles has been achieved using simple sodium halides (NaX) in an electrochemical cell, avoiding metal catalysts and chemical oxidants entirely. bohrium.com

Table 3: Application of Green Chemistry Principles in Indazole Synthesis
Green StrategyMethodologyKey AdvantagesExample ApplicationReference
Energy EfficiencyMicrowave-assisted synthesisReduced reaction time, improved yieldsCyclization of hydrazone hydrate to form indazoles ajrconline.orgajrconline.org
Benign SolventsMetal-free halogenation in H₂O or EtOHAvoids hazardous organic solvents, simple workupMono- and poly-halogenation of 2H-indazoles using NBS/NCS rsc.orgnih.gov
Alternative Energy SourceVisible-light-promoted cyclizationMetal-free, oxidant-free, uses renewable energy sourceDeoxygenative C–N coupling of o-carbonyl azobenzene rsc.org
Atom Economy / Reduced WasteSilica gel promoted multicomponent reactionHigh atom economy, reusable promoter, mild conditionsSynthesis of amidino substituted indazoles rsc.org
Electrochemical SynthesisElectrochemical halogenationAvoids metal catalysts and external oxidantsHalogenation of 2H-indazoles with NaX bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of atoms.

Proton (¹H) NMR spectroscopy detects the hydrogen nuclei within the molecule, providing information on their chemical environment and proximity to other nuclei. For this compound, one would expect to observe signals for the three aromatic protons (H-3, H-6, and H-7) and the N-H proton of the indazole ring.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The H-3 proton on the pyrazole ring would likely appear as a singlet or a narrow doublet. The H-6 and H-7 protons on the benzene ring would exhibit splitting patterns due to coupling with each other and with the fluorine atom at C-5. Specifically, H-6 would be coupled to H-7 (ortho coupling) and the fluorine atom, while H-7 would be coupled to H-6. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Illustrative Data Table for ¹H NMR Analysis Note: The following data are theoretical and illustrative, as specific experimental values for this compound are not publicly documented.

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
N1-H12.0 - 13.5br s-
H-38.0 - 8.3s or dJ(H,F) ≈ 1-3
H-77.4 - 7.7dJ(H,H) ≈ 8-9
H-67.2 - 7.5t or ddJ(H,H) ≈ 8-9, J(H,F) ≈ 9-10

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show seven distinct signals, one for each carbon atom. The chemical shifts are indicative of the hybridization state and the electronic environment.

The carbons directly attached to the electronegative bromine (C-4) and fluorine (C-5) atoms would be significantly affected. The C-F bond would result in a large one-bond coupling constant (¹JCF), splitting the C-5 signal into a doublet. Smaller couplings would also be observed for C-4, C-6, and C-3a. The C-Br bond would cause the C-4 signal to appear at a lower field than a comparable C-H carbon but at a higher field than the C-F carbon.

Illustrative Data Table for ¹³C NMR Analysis Note: The following data are theoretical and illustrative, as specific experimental values for this compound are not publicly documented.

Carbon PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-3130 - 135d
C-3a138 - 142d
C-4100 - 105d
C-5155 - 160 (d, ¹JCF ≈ 240-250 Hz)d
C-6115 - 120d
C-7120 - 125s
C-7a125 - 130s

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons, H-6 and H-4 (if present, though in this case C4 is substituted). The primary coupling would be with H-6. chemscene.com This technique is crucial for confirming the presence and position of the fluorine substituent on the aromatic ring. chemscene.com

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to lower sensitivity, can provide valuable insights into the electronic structure of nitrogen-containing heterocycles like indazole. The two nitrogen atoms (N-1 and N-2) in the pyrazole ring would have distinct chemical shifts, reflecting their different bonding environments (pyrrole-like vs. pyridine-like). This analysis is particularly useful for studying tautomerism, as the chemical shifts would differ significantly between the 1H- and 2H-tautomers. abovchem.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure. bldpharm.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, such as the H-6 and H-7 protons, helping to trace the connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would definitively link the signals of H-3, H-6, and H-7 to their respective carbon atoms (C-3, C-6, and C-7). bldpharm.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It could be used to confirm spatial proximities between, for example, the H-3 proton and the H-4 proton in a related non-brominated compound, helping to solidify assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups and bond vibrations. Key expected absorptions include the N-H stretching vibration (typically a broad band around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1650 cm⁻¹ region), and C-H in-plane and out-of-plane bending. The strong electron-withdrawing nature of fluorine would influence the C-F stretching vibration (typically in the 1100-1250 cm⁻¹ region), while the C-Br stretch would appear at a lower frequency (around 500-650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this molecule, the symmetric breathing vibrations of the aromatic rings would be expected to be prominent.

Illustrative Data Table for Vibrational Spectroscopy Note: The following data are theoretical and illustrative, as specific experimental values for this compound are not publicly documented.

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch3100 - 3300 (broad)Weak
Aromatic C-H Stretch3000 - 3100Strong
C=C/C=N Ring Stretch1400 - 1650Strong
C-F Stretch1100 - 1250Medium
C-Br Stretch500 - 650Strong

Characteristic Vibrational Modes of the Indazole Ring and Halogen Substituents

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of this compound. The analysis of vibrational spectra allows for the identification of functional groups and the characteristic modes of the indazole core and its halogen substituents. Theoretical calculations, such as Density Functional Theory (DFT), often complement experimental findings to provide a more detailed assignment of vibrational modes. nih.gov

The indazole ring system gives rise to several characteristic vibrations. The N-H stretching vibration is typically observed as a broad band in the IR spectrum, the position and shape of which are sensitive to hydrogen bonding. acs.org Aromatic C-H stretching vibrations appear at higher wavenumbers, generally above 3000 cm⁻¹. japsonline.com The stretching vibrations of the C=C and C=N bonds within the heterocyclic and benzene rings are found in the 1400-1700 cm⁻¹ region. japsonline.com

The halogen substituents also have distinct vibrational signatures. The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1100-1200 cm⁻¹ range. The C-Br stretching vibration occurs at much lower frequencies, usually in the 550-600 cm⁻¹ range, due to the larger mass of the bromine atom.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is based on data from analogous substituted heterocyclic compounds.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Notes
N-H Stretch3200 - 3500Often broad due to intermolecular hydrogen bonding. acs.org
C-H Aromatic Stretch3000 - 3100Characteristic of the benzene portion of the indazole ring. japsonline.com
C=N Stretch1550 - 1650Associated with the pyrazole moiety of the indazole ring. japsonline.com
C=C Aromatic Stretch1450 - 1600Multiple bands are expected from the fused ring system. japsonline.com
C-F Stretch1100 - 1200Typically a strong and sharp band in the IR spectrum.
C-Br Stretch550 - 600Found in the lower frequency region of the spectrum.

Analysis of Intermolecular Interactions via Vibrational Signatures

Vibrational spectroscopy is particularly sensitive to intermolecular forces, which play a crucial role in the solid-state structure of indazole derivatives. The most significant intermolecular interaction in 1H-indazoles is the hydrogen bond involving the N-H group of the pyrazole ring. csic.es

In the solid state, 1H-indazoles typically form dimers or polymeric chains (catemers) through N-H···N' hydrogen bonds, where the N-H of one molecule interacts with the pyridine-like nitrogen (N2) of a neighboring molecule. csic.es This interaction is readily identified in the IR spectrum by a significant broadening and red-shifting (a shift to lower frequency) of the N-H stretching band compared to its frequency in a non-polar solvent. researchgate.net The formation of these hydrogen-bonded assemblies is a defining feature of the supramolecular chemistry of indazoles. csic.esworktribe.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound (Molecular Formula: C₇H₄BrFN₂, Molecular Weight: 215.02 g/mol ). oakwoodchemical.comsigmaaldrich.com Different MS methods provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would detect the protonated molecular ion, [M+H]⁺. The precise mass of this ion would be compared against the calculated value, with a very low margin of error, confirming the molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the spectrum, presenting as two peaks separated by approximately 2 Da. nih.govmdpi.com

Table 2: Predicted HRMS Data for this compound

Ion Calculated m/z for [C₇H₅⁷⁹BrFN₂]⁺ Calculated m/z for [C₇H₅⁸¹BrFN₂]⁺
[M+H]⁺214.9614216.9594

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. When subjected to electron ionization (EI), the standard method used in GC-MS, this compound would undergo significant fragmentation. diva-portal.org The resulting mass spectrum provides a structural fingerprint of the molecule. The fragmentation of indazole-type synthetic cannabinoids often involves characteristic losses. researchgate.net For this compound, expected fragmentation pathways could include the loss of the bromine atom, hydrogen cyanide (HCN), or molecular nitrogen (N₂). researchgate.net

Table 3: Plausible Key Fragment Ions in the EI Mass Spectrum of this compound

Fragment Ion (m/z) Plausible Identity/Origin
215/217Molecular Ion [M]⁺
136[M-Br]⁺
109[M-Br-HCN]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is widely used for the analysis of substituted indazoles, often employing soft ionization techniques such as ESI. diva-portal.orgbldpharm.com This method is particularly useful for confirming the molecular weight of the compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The retention time from the liquid chromatography component provides an additional parameter for identification. The presence of the characteristic bromine isotopic pattern for the molecular ion would be a key diagnostic feature in the LC-MS spectrum. diva-portal.org

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated indazole structures allows for a detailed prediction of its solid-state characteristics. csic.esvulcanchem.comfluoromart.com

The indazole ring system is expected to be essentially planar. vulcanchem.com The primary and most influential intermolecular interaction governing the crystal packing will be N-H···N' hydrogen bonding between adjacent molecules. csic.es This interaction typically leads to the formation of either centrosymmetric dimers or one-dimensional helical chains known as catemers. csic.es The specific arrangement is influenced by the nature and position of the substituents on the indazole ring. csic.es

In addition to hydrogen bonding, the halogen atoms are expected to participate in other significant intermolecular contacts. Halogen bonding, specifically C-Br···N or C-Br···F interactions, can play a role in directing the supramolecular assembly. The bromine atom acts as an electrophilic "σ-hole" donor, interacting with nucleophilic regions on neighboring molecules to form linear and directional contacts that contribute to the stability of the crystal lattice. These combined interactions dictate the final crystal packing, influencing properties such as density and melting point.

Table 4: Predicted Crystallographic Parameters and Interactions for this compound Based on published data for analogous fluorinated and brominated indazoles.

Parameter Predicted Feature/Value Reference/Basis
Molecular GeometryPlanar indazole ring systemData from similar indazole structures. vulcanchem.com
Primary InteractionN-H···N' Hydrogen BondingA universal feature in 1H-indazole crystal structures. csic.es
Supramolecular MotifFormation of dimers or catemers (chains)Dependent on substituent effects. csic.es
Secondary InteractionsHalogen bonding (e.g., C-Br···N)Bromine atom acts as a halogen bond donor.
C-H···F interactionsPossible weak hydrogen bonds involving fluorine. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Fluoro 1h Indazole

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 4-Bromo-5-fluoro-1H-indazole, DFT calculations can elucidate the fundamental aspects of its geometry, orbital energies, and charge distribution.

Optimized Geometries and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. The presence of the bromine and fluorine atoms on the benzene (B151609) ring of the indazole core is expected to influence the planarity and bond characteristics of the molecule.

Based on DFT calculations of similar halogenated indazoles, the optimized geometry of this compound is predicted to be largely planar. The bond lengths and angles will be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of both bromine and fluorine is anticipated to shorten the C-Br and C-F bonds compared to standard single bonds and may induce minor distortions in the benzene and pyrazole (B372694) rings.

Below is a representative table of predicted bond lengths and angles for this compound, derived from theoretical calculations on analogous structures.

Parameter Predicted Value
C4-Br Bond Length~1.90 Å
C5-F Bond Length~1.35 Å
N1-N2 Bond Length~1.38 Å
C4-C5 Bond Angle~120°
C3-C4-Br Bond Angle~119°
C4-C5-F Bond Angle~118°

Note: These values are illustrative and based on DFT calculations of structurally related halogenated indazoles.

Conformational analysis for a relatively rigid system like this compound is primarily concerned with the orientation of the N-H proton. However, for N-substituted derivatives, the conformational landscape would be more complex, involving the rotation of the substituent.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO is likely to be distributed over the entire bicyclic system, with significant contributions from the benzene ring. The electron-withdrawing halogen atoms will lower the energies of both the HOMO and LUMO compared to unsubstituted indazole.

A representative table of FMO energies for this compound is presented below.

Orbital Predicted Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and based on DFT calculations of structurally related halogenated indazoles.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting sites of nucleophilic and electrophilic attack. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas.

For this compound, the EPS map is expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring, particularly the N2 atom, making them susceptible to electrophilic attack. The hydrogen atom attached to the N1 nitrogen will exhibit a positive potential, indicating its acidic character. The halogen atoms will also influence the electrostatic potential, with the fluorine atom creating a localized region of negative potential and the bromine atom having a more complex effect due to its size and polarizability.

Quantum Chemical Modeling of Tautomeric Forms and Equilibria

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net The relative stability of these tautomers is a critical factor in their chemical behavior. Quantum chemical calculations can predict the energies of these tautomers and thus the position of the tautomeric equilibrium.

For most substituted indazoles, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netresearchgate.net This is attributed to the benzenoid character of the fused benzene ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. In the case of this compound, it is highly probable that the 1H tautomer is the predominant form. DFT calculations can quantify the energy difference between the 1H and 2H tautomers.

Tautomer Relative Energy (kcal/mol)
1H-4-Bromo-5-fluoro-indazole0.0 (Reference)
2H-4-Bromo-5-fluoro-indazole+3.5

Note: These values are illustrative and based on DFT calculations of structurally related indazoles, indicating the higher stability of the 1H tautomer.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as NMR chemical shifts. rogue-scholar.orgbohrium.com These predictions can be instrumental in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. acs.org

A representative table of predicted ¹³C NMR chemical shifts is shown below.

Carbon Atom Predicted Chemical Shift (ppm)
C3135
C3a120
C4105 (affected by Br)
C5155 (affected by F)
C6115
C7125
C7a140

Note: These values are illustrative and based on GIAO-DFT calculations of structurally related halogenated indazoles.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.gov While DFT calculations provide a static picture of a molecule at its energy minimum, MD simulations offer insights into its flexibility, conformational changes, and solvation properties.

An MD simulation of this compound in a solvent such as water or dimethyl sulfoxide (B87167) (DMSO) would reveal the nature of the solute-solvent interactions. The polar N-H group of the indazole ring would be expected to form hydrogen bonds with polar solvent molecules. The halogen atoms would also participate in weaker halogen bonding interactions. The simulation could also provide information on the solvation free energy, which is a key parameter in understanding the solubility of the compound.

Computational Reaction Mechanism Studies and Transition State Analysis

While specific computational studies on the reaction mechanism and transition state analysis for the synthesis of this compound are not extensively documented in publicly available literature, theoretical investigations can provide significant insights into its formation. The synthesis of this compound, as outlined in patent literature, typically involves key steps such as bromination, diazotization, and cyclization. Computational chemistry offers powerful tools to elucidate the intricate details of these transformations.

Key Computational Approaches:

Density Functional Theory (DFT): This is a cornerstone of computational organic chemistry, offering a good balance between accuracy and computational cost. DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate energetic information, though at a higher computational expense. These methods are often used to benchmark DFT results for key stationary points on the reaction pathway.

Transition State Theory (TST): Once transition state structures are located, TST can be used to calculate reaction rate constants. This allows for a quantitative comparison of different possible reaction pathways and an understanding of the factors controlling the reaction kinetics.

Theoretical Application to the Synthesis of this compound:

A plausible synthetic route amenable to computational investigation involves the diazotization of a substituted aniline (B41778) followed by an intramolecular cyclization. A theoretical study would typically involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials (e.g., a brominated and fluorinated aniline derivative) and the final this compound product would be optimized to find their lowest energy conformations.

Reaction Coordinate Scanning: To identify a plausible reaction pathway, a relaxed potential energy surface scan can be performed along the key bond-forming and bond-breaking coordinates. This can help in locating approximate structures for intermediates and transition states.

Transition State Searching: Using the approximate structures from the scan, sophisticated algorithms can be employed to locate the exact transition state geometries. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation starting from the transition state structure and moving in both forward and reverse directions can confirm that the located transition state indeed connects the desired reactants and products (or intermediates).

For the synthesis of this compound, computational studies could clarify the regioselectivity of the bromination step and the mechanism of the indazole ring formation. For instance, the influence of the fluorine and bromine substituents on the electron density of the aromatic ring and their effect on the activation barriers for different cyclization pathways could be systematically investigated.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Halogenated Indazoles

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing and optimizing drug candidates. For halogenated indazoles, including this compound, these computational models can establish a mathematical and correlative relationship between the chemical structure and biological activity.

SAR of Halogenated Indazoles:

In the context of kinase inhibition, the indazole scaffold often serves as a hinge-binding motif, forming crucial hydrogen bonds with the protein backbone. The substituents at various positions, including the 4 and 5 positions, can then extend into other pockets of the ATP-binding site, contributing to potency and selectivity. The bromine at the 4-position and fluorine at the 5-position of this compound would be expected to modulate its interaction with target proteins in several ways:

Fluorine: Often used to improve metabolic stability and can act as a hydrogen bond acceptor. Its high electronegativity can also influence the acidity of nearby protons.

Bromine: Can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity. It also adds significant steric bulk.

QSAR Modeling of Halogenated Indazoles:

QSAR models provide a quantitative dimension to the insights gained from SAR. These models are built by correlating variations in physicochemical properties (descriptors) of a series of compounds with their observed biological activities. For halogenated indazoles, a typical QSAR study would involve:

Dataset Collection: A set of halogenated indazole derivatives with experimentally determined biological activities (e.g., IC50 values against a specific kinase) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, and surface area related parameters.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, a QSAR model developed for a series of related halogenated indazoles could predict its potential biological activity. The model could also highlight which descriptors are most influential, providing a rationale for the observed (or predicted) activity. For example, a QSAR model for a series of indazole-based kinase inhibitors might reveal that a certain combination of steric bulk at the 4-position and electronegativity at the 5-position is optimal for high potency.

QSAR Descriptor Type Examples Potential Influence on Activity
Constitutional Molecular Weight, Number of Halogen AtomsOverall size and composition of the molecule.
Topological Connectivity Indices, Shape IndicesDescribes the branching and shape of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the steric fit within a binding pocket.
Electrostatic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the target.
Quantum Chemical HOMO/LUMO Energies, Mulliken ChargesRelates to the molecule's reactivity and ability to participate in charge transfer.
Hydrophobic LogP, MLogPInfluences membrane permeability and hydrophobic interactions with the target.

In Silico Approaches for Target Interaction Prediction

In the absence of experimental data, in silico methods provide a powerful first step in identifying potential biological targets for a novel compound like this compound. These computational techniques can predict how a small molecule might interact with various proteins, thereby suggesting its potential therapeutic applications or off-target effects.

Molecular Docking:

Molecular docking is a primary tool for predicting the preferred orientation of a ligand when bound to a target protein. The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. A 3D structure of a potential target protein (e.g., a kinase) would be obtained from a protein database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then systematically sample different conformations and orientations of the ligand within the binding site of the protein.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For this compound, docking studies against a panel of kinases could reveal potential targets. The indazole core would be expected to form hydrogen bonds with the hinge region of the kinase, a common binding mode for this scaffold. The bromine atom at the 4-position could potentially form a halogen bond with a backbone carbonyl oxygen or other electron-rich residue in the binding pocket, thereby enhancing binding affinity. The fluorine atom at the 5-position could also contribute to favorable interactions.

Pharmacophore Modeling:

A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model can be generated based on a set of known active ligands for a particular target. This model can then be used to screen new compounds, like this compound, to see if they fit the pharmacophoric requirements.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of compounds against a protein target. This can be done using either ligand-based methods (like pharmacophore screening) or structure-based methods (like molecular docking). This compound could be included in a virtual screening library to identify its potential targets from a vast number of proteins.

Molecular Dynamics (MD) Simulations:

Following a molecular docking study, MD simulations can be performed to provide a more dynamic and realistic picture of the ligand-protein complex. MD simulations model the movement of atoms in the system over time, allowing for an assessment of the stability of the predicted binding pose and a more accurate estimation of the binding free energy.

In Silico Method Principle Application to this compound
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein.Identifying potential kinase targets and predicting the binding mode.
Pharmacophore Modeling Identifies the essential 3D features for biological activity.Assessing the fit of the compound to known pharmacophores for various targets.
Virtual Screening High-throughput computational screening of compound libraries.Broad-scale prediction of potential biological targets.
Molecular Dynamics Simulates the dynamic behavior of the ligand-protein complex.Assessing the stability of the docked pose and refining binding energy calculations.

Through the application of these in silico approaches, researchers can generate testable hypotheses about the biological targets of this compound, guiding further experimental investigation and drug discovery efforts.

Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Fluoro 1h Indazole

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Substituents

The electron-deficient nature of the indazole ring, further enhanced by the presence of the electron-withdrawing fluorine atom, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). While the bromine at the 4-position is less activated towards SNAr, the fluorine atom can be displaced by various nucleophiles under suitable reaction conditions.

Commonly, this transformation is achieved by treating 4-Bromo-5-fluoro-1H-indazole with strong nucleophiles such as alkoxides, thiolates, or amines in the presence of a base in a polar aprotic solvent at elevated temperatures. For instance, reaction with sodium methoxide (B1231860) in dimethylformamide (DMF) can yield 4-bromo-5-methoxy-1H-indazole. Similarly, reaction with primary or secondary amines can lead to the formation of the corresponding 5-amino-4-bromo-1H-indazole derivatives. The reactivity in these SNAr reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Electrophilic Aromatic Substitution (EAS) Reactions on the Indazole Core

The indazole ring system is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. The directing effects of the fused benzene (B151609) ring and the pyrazole (B372694) moiety, along with the existing substituents, influence the position of further substitution. The pyrazole ring is activating, while the halogen substituents are deactivating but ortho-, para-directing.

Theoretical studies and experimental evidence on related indazole systems suggest that electrophilic attack is most likely to occur at the C3, C5, and C7 positions. However, in this compound, the 4- and 5-positions are already substituted. Therefore, electrophilic substitution would be expected to occur at the C3 or C7 positions. Common EAS reactions such as nitration, halogenation, and sulfonation can be carried out using standard procedures. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 3-nitro- and 7-nitro-4-bromo-5-fluoro-1H-indazole isomers, with the precise ratio depending on the reaction conditions.

Organometallic Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

The presence of the bromine atom at the 4-position of this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities onto the indazole scaffold.

Suzuki-Miyaura Coupling for Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be readily coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to afford 4-aryl-5-fluoro-1H-indazoles. These reactions typically proceed with high yields and tolerate a wide range of functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Coupling Partner Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/Water 4-Phenyl-5-fluoro-1H-indazole
3-Pyridinylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane/Water 4-(3-Pyridinyl)-5-fluoro-1H-indazole

Buchwald-Hartwig Amination for C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives. This compound can be effectively coupled with a variety of primary and secondary amines, anilines, and other nitrogen-containing heterocycles to produce the corresponding 4-amino-5-fluoro-1H-indazole derivatives.

Table 2: Examples of Buchwald-Hartwig Amination with this compound

Amine Catalyst Ligand Base Solvent Product
Aniline (B41778) Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 5-Fluoro-N-phenyl-1H-indazol-4-amine
Morpholine Pd(OAc)₂ BINAP NaOt-Bu Toluene 4-(Morpholin-4-yl)-5-fluoro-1H-indazole

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction provides a direct route to 4-alkynyl-5-fluoro-1H-indazoles, which are valuable intermediates for further transformations. The reaction of this compound with various terminal alkynes proceeds efficiently under standard Sonogashira conditions.

Table 3: Examples of Sonogashira Coupling with this compound

Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF/DMF 5-Fluoro-4-(phenylethynyl)-1H-indazole
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Et₃N Toluene 5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-indazole

Stille Coupling and Negishi Coupling

The Stille and Negishi couplings offer alternative powerful methods for the formation of C-C bonds. The Stille coupling involves the reaction of an organotin compound with an organic halide, while the Negishi coupling utilizes an organozinc reagent. Both reactions are catalyzed by palladium or nickel complexes and are known for their high functional group tolerance.

In a Stille coupling, this compound can be reacted with various organostannanes, such as aryltributylstannanes or vinyltributylstannanes, to yield the corresponding 4-substituted-5-fluoro-1H-indazoles. The primary drawback of this method is the toxicity of the organotin reagents and byproducts.

The Negishi coupling provides a less toxic alternative. An organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, is coupled with this compound in the presence of a palladium catalyst. This reaction is particularly useful for the introduction of alkyl, vinyl, and aryl groups.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-Bromo-5-methoxy-1H-indazole
5-Amino-4-bromo-1H-indazole
3-Nitro-4-bromo-5-fluoro-1H-indazole
7-Nitro-4-bromo-5-fluoro-1H-indazole
4-Phenyl-5-fluoro-1H-indazole
4-(3-Pyridinyl)-5-fluoro-1H-indazole
5-Fluoro-4-(4-methoxyphenyl)-1H-indazole
5-Fluoro-N-phenyl-1H-indazol-4-amine
4-(Morpholin-4-yl)-5-fluoro-1H-indazole
5-Fluoro-4-(pyrrolidin-1-yl)-1H-indazole
5-Fluoro-4-(phenylethynyl)-1H-indazole
5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-indazole

Directed Metalation and Functionalization of the Indazole System

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic C-H bonds. researchgate.netresearchgate.netharvard.edu In the case of 1H-indazoles, the acidic N-H proton of the pyrazole ring is the most acidic site and is readily deprotonated by strong bases such as organolithium reagents. To achieve C-H metalation on either the pyrazole or the benzene ring, the indazole nitrogen must first be protected with a suitable group that can also function as a directed metalation group (DMG).

Commonly used N-protecting groups that also serve as DMGs for indazoles include the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov Once N-protected, the regiochemical outcome of lithiation is dictated by the directing ability of the N-protecting group in competition with other substituents on the ring. For N-SEM protected this compound, several positions are potential sites for metalation:

C-7 Position: The SEM group is known to direct lithiation to the C-7 position of the indazole ring. nih.gov This is a common outcome for N-protected indazoles, leading to the formation of a 7-lithio-indazole intermediate which can be trapped with various electrophiles.

C-3 Position: The N2 atom of the pyrazole ring can also direct metalation to the C-3 position, particularly when stronger or more hindered lithium amide bases are employed. nih.gov

C-6 Position: The fluorine atom at the C-5 position is a moderately strong ortho-directing group. It can direct lithiation to the adjacent C-6 position. This pathway would compete with the directing effects of the N-protecting group.

C-4 Position (via Halogen-Metal Exchange): The bromine atom at the C-4 position can undergo lithium-halogen exchange, particularly with alkyllithium reagents like n-BuLi or t-BuLi at low temperatures. This would generate a 4-lithio-indazole species, providing a route to functionalization at this position.

The ultimate regioselectivity depends on a careful choice of the N-protecting group, the organolithium reagent, the solvent system, and the reaction temperature. A hypothetical reaction scheme illustrating these potential functionalization pathways is shown below.

Table 1: Potential Regioselective Functionalization of this compound via Directed Metalation Reaction requires prior N-protection (e.g., with a SEM group).

Site of Metalation Directing Group/Mechanism Reagent Example Potential Electrophiles (E+) Product Type
C-7 N-SEM s-BuLi/TMEDA Aldehydes, Ketones, CO₂, I₂ 7-Substituted Indazole
C-3 N-SEM / Pyrazole N2 LDA / LiTMP Silyl halides, Alkyl halides 3-Substituted Indazole
C-6 C-5 Fluoro n-BuLi/TMEDA Boronic esters, Stannanes 6-Substituted Indazole

N-Alkylation and N-Acylation Reactions: Regioselectivity and Control

The alkylation or acylation of the indazole nitrogen is a fundamental transformation, but it presents a challenge in regioselectivity due to the presence of two nucleophilic nitrogen atoms, N1 and N2. d-nb.infobeilstein-journals.org The reaction typically yields a mixture of N1 and N2 substituted isomers, and the ratio is highly dependent on several factors.

Control of Regioselectivity in N-Alkylation: The outcome of N-alkylation is governed by a delicate balance of steric and electronic effects, as well as reaction conditions. researchgate.netd-nb.info

Steric Hindrance: Substituents at the C-7 position sterically hinder attack at the adjacent N1 position, thus favoring the formation of the N2-alkylated product. In this compound, the absence of a C-7 substituent means steric hindrance is less of a deciding factor.

Electronic Effects: The electron-withdrawing nature of the 4-bromo and 5-fluoro substituents decreases the electron density of the benzene ring, which in turn influences the relative nucleophilicity of N1 and N2.

Reaction Conditions: The choice of base and solvent plays a critical role. The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N1-alkylated indazole. d-nb.infonih.gov In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.

Studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have provided insight into controlling this regioselectivity, as detailed in the table below. nih.gov

Table 2: Regioselectivity in the N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Alkylating Agent Base Solvent Temperature (°C) N1:N2 Ratio Total Yield (%)
Isopropyl iodide NaH DMF RT 38:46 84
Isopropyl alcohol PPh₃, DIAD THF 0 to RT 91:9 95
Benzyl alcohol PPh₃, DIAD THF 0 to RT 89:11 96
Isopropyl alcohol Cs₂CO₃ MeCN 80 1:99 99

Data from a study on a related indazole derivative illustrates principles of regiocontrol. nih.gov

N-Acylation Reactions: N-acylation of indazoles also produces a mixture of N1 and N2 isomers. However, it is generally observed that the N1-acylated product is the thermodynamically more stable isomer. The N2-acyl indazole, often formed under kinetic control, can rearrange to the N1-isomer, particularly under heating or basic conditions. d-nb.infobeilstein-journals.org This thermodynamic preference allows for the selective synthesis of N1-acylindazoles.

Heterocycle Annulation and Ring Expansion/Contraction Reactions

The this compound core can serve as a foundation for the construction of more complex fused heterocyclic systems through annulation reactions. The bromine atom is particularly useful as a handle for cross-coupling reactions to build up precursor structures.

Synthesis of Pyrimido[1,2-b]indazoles: One common strategy for forming fused ring systems is the cyclocondensation of 3-aminoindazoles with various carbonyl compounds. researchgate.netmdpi.comacs.org To utilize this compound in this synthesis, it must first be converted to 3-amino-4-bromo-5-fluoro-1H-indazole. This can be achieved by C-3 nitration followed by reduction, or potentially through a directed metalation at C-3 of an N-protected indazole followed by quenching with an electrophilic aminating agent. The resulting 3-aminoindazole can then undergo condensation with β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com

Synthesis of Indolo[1,2-b]indazoles: A direct method for constructing the indolo[1,2-b]indazole skeleton involves the reaction of an indazole with a 2-fluorobenzaldehyde (B47322) in the presence of a base like potassium carbonate in a polar aprotic solvent. semanticscholar.orgresearchgate.net The reaction proceeds via N-arylation of the indazole at the N1 position, followed by an intramolecular cyclization and subsequent oxidation. This compound is a suitable starting material for this transformation, reacting with a substituted 2-fluorobenzaldehyde to produce the corresponding substituted indolo[1,2-b]indazol-11-one. The yields for this type of reaction can be modest. semanticscholar.org

Ring Expansion to Quinazolines: Indazoles can undergo ring expansion reactions to form quinazoline (B50416) derivatives, which are another important class of heterocyclic compounds. researchgate.netresearchgate.net One reported method involves the reaction of an N-protected indazole with a diazirine in the presence of a base. This reaction proceeds via the insertion of a carbon atom, leading to the expansion of the five-membered pyrazole ring into a six-membered pyrimidine (B1678525) ring, thus forming the quinazoline core. The applicability of this reaction to halo-substituted indazoles suggests that an appropriately N-protected this compound could be a viable substrate for such a transformation. researchgate.net

Biological and Biomedical Research Applications of 4 Bromo 5 Fluoro 1h Indazole Derivatives

Indazole Derivatives as Privileged Scaffolds in Drug Discovery and Development

Derivatives of indazole have demonstrated a broad spectrum of biological effects, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV activities. nih.govnih.gov The 4-bromo-5-fluoro-1H-indazole moiety, in particular, serves as a critical synthetic intermediate, providing chemists with a strategically functionalized starting point. nih.gov The bromine atom is an excellent handle for introducing molecular diversity through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. nih.gov The successful incorporation of the indazole core into several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscores the therapeutic relevance and proven clinical value of this heterocyclic system in modern drug development. drugbank.comnih.gov

Investigation of Biological Target Interactions and Inhibition Mechanisms

The therapeutic potential of this compound derivatives is realized through their interaction with various biological macromolecules. The specific nature of these interactions dictates the mechanism of action and the ultimate pharmacological response.

Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an exceptionally effective framework for the development of potent kinase inhibitors. nih.gov this compound is a key building block in the synthesis of such inhibitors. nih.gov

Derivatives built upon the indazole core have been extensively investigated as inhibitors of Receptor Tyrosine Kinases (RTKs), which are critical in controlling cell growth, differentiation, and angiogenesis. For instance, indazole-pyrimidine based compounds have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. sci-hub.se One of the most active compounds, 6i , demonstrated an IC₅₀ value of 24.5 nM against VEGFR-2. sci-hub.se Similarly, other research has focused on Fibroblast Growth Factor Receptors (FGFRs), with some 1H-indazole derivatives showing inhibitory activity against FGFR1-3 in the low micromolar range. nih.gov

Beyond RTKs, indazole derivatives have shown activity against other kinase families. Patent literature describes indazole compounds and their derivatives as having an inhibitory effect on Rho kinase, a key regulator of cellular contraction and motility. nih.gov Furthermore, structure-based design has led to the development of 1H-indazole analogues as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and extracellular signal-regulated kinase (ERK1/2). nih.gov

Compound ClassTarget KinaseReported Activity (IC₅₀)
Indazole-pyrimidine derivative (6i)VEGFR-224.5 nM
1H-indazole derivative (109)EGFR (T790M mutant)5.3 nM
1H-indazole derivative (107)EGFR (L858R/T790M double mutant)70 nM
1H-indazole amide derivative (116)ERK19.3 nM
3-Aminoindazole derivative (Entrectinib)ALK12 nM

G-Protein Coupled Receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The indazole scaffold has been successfully employed to create modulators of this receptor class. A prominent example is the development of indazole derivatives as potent and selective antagonists for the serotonin (B10506) 5-HT₃ receptor. nih.govnih.gov While the 5-HT₃ receptor is a ligand-gated ion channel, its modulation highlights the utility of the indazole scaffold in targeting neurotransmitter receptors. nih.gov The drug Granisetron, which features an indazole core, is a clinically used 5-HT₃ antagonist for preventing chemotherapy-induced nausea and vomiting. nih.govdrugbank.com

Research has also explored indazole derivatives that target other serotonin receptors which are true GPCRs. Certain indazole compounds with a cyclic amine side chain have shown high selectivity for 5-HT₁ receptors (specifically 5-HT₁B and 5-HT₁D subtypes). nih.gov Additionally, indazole 3-carboxamide derivatives have been investigated as 5-HT₄ receptor agonists, which have potential applications in treating gastrointestinal motility disorders. nih.gov These findings indicate that the this compound core can serve as a starting point for developing novel ligands aimed at modulating various GPCRs.

Beyond kinases, derivatives of indazole interact with a variety of other enzymes. These interactions can occur either orthosterically, by binding directly to the enzyme's active site and competing with the natural substrate, or allosterically, by binding to a remote site and inducing a conformational change that alters the enzyme's activity.

Studies have shown that simple halogenated indazoles can act as enzyme inhibitors. For example, 4-Bromo-1H-indazole was identified as a potent inhibitor of lactoperoxidase (LPO), an antimicrobial enzyme, exhibiting a Kᵢ value in the micromolar range. wikipedia.org This suggests that derivatives of this compound could also be explored for their inhibitory effects on this and other peroxidase enzymes. In another example, 3-substituted 1H-indazoles were investigated for their ability to inhibit the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a target in immunotherapy, with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov Molecular docking studies often support these findings, predicting that the indazole core can fit snugly into the active sites of target enzymes, forming key hydrogen bonds and hydrophobic interactions with amino acid residues. wikipedia.org

CompoundTarget EnzymeInhibition Constant (Kᵢ)Inhibition Type
4-Bromo-1H-indazoleLactoperoxidase (LPO)4.10 µMNot Specified
1H-indazoleLactoperoxidase (LPO)252.78 µMNot Specified
4-Fluoro-1H-indazoleLactoperoxidase (LPO)14.88 µMNot Specified

Microtubules are dynamic cytoskeletal polymers essential for cell division, shape, and intracellular transport. tandfonline.com They are a validated and highly successful target for anticancer drugs. A significant body of research has established that certain indazole derivatives can function as potent microtubule-targeting agents. nih.gov These compounds typically act by binding to the colchicine (B1669291) binding site on β-tubulin, one of the protein subunits of microtubules. nih.gov This binding event disrupts the normal process of microtubule polymerization and depolymerization, leading to the suppression of microtubule dynamics. tandfonline.com

The consequence of this disruption is profound: the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase and, ultimately, the initiation of apoptosis (programmed cell death). nih.gov Several studies have reported on indazole derivatives with potent antiproliferative activity against a range of human cancer cell lines, with IC₅₀ values reaching the nanomolar level. nih.gov Structure-activity relationship (SAR) studies have often highlighted the importance of specific substitutions on the indazole ring for potent tubulin polymerization inhibition. nih.govtandfonline.com

Compound ClassCancer Cell LineAntiproliferative Activity (IC₅₀)
Indazole Derivative (Compound 2f)4T1 (Breast Cancer)0.23 µM
Indazole Derivative (Compound 6)Various0.6 - 0.9 nM
Indazole Derivative (Compound 7)Various0.6 - 0.9 nM
Indazole Derivative (Compound 30)Various~1 nM

Mechanistic Elucidation of Biological Effects at the Cellular and Molecular Level

Understanding the interaction of a compound with its primary target is only the first step; elucidating the subsequent cascade of events at the cellular and molecular level is crucial for a complete mechanistic picture. For anticancer indazole derivatives, research has delved into the downstream pathways that lead to cell death.

Following cell cycle arrest induced by microtubule disruption or kinase inhibition, many indazole derivatives trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and a corresponding downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and the activation of effector caspases, such as cleaved caspase-3, which execute the final stages of apoptosis. nih.gov

In other contexts, indazole derivatives have been shown to modulate different cell death and survival pathways. For example, one study found that a promising indazole compound exerted its anticancer effect by affecting apoptosis and the cell cycle through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. The activation of the tumor suppressor protein p53 is a critical event that can halt the cell cycle and initiate apoptosis in response to cellular stress, such as that induced by chemotherapy. By interfering with the p53-MDM2 interaction, these compounds can stabilize p53, leading to an enhanced anti-tumor response.

Structure-Activity Relationship (SAR) Exploration for Biological Potency and Selectivity

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of bioactive compounds, particularly as protein kinase inhibitors. echemi.compharmablock.com The this compound moiety serves as a critical starting point for Structure-Activity Relationship (SAR) studies, which systematically explore how chemical modifications to a lead compound affect its biological activity and target selectivity. The bromine and fluorine atoms at the 4- and 5-positions are not merely passive substituents; they offer specific electronic properties and act as versatile chemical handles for further derivatization. echemi.commyskinrecipes.com

SAR exploration of this compound derivatives often focuses on modifications at three key positions: the N1 and N2 positions of the pyrazole (B372694) ring and the C3 position. The bromine atom is particularly useful for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic investigation of the chemical space around the core scaffold. echemi.commyskinrecipes.com

Research has shown that the nature and position of these substituents are crucial for determining both the potency and selectivity of the resulting compounds. For instance, in the development of kinase inhibitors, specific substitutions on the indazole ring can confer selectivity for different kinase subtypes. nih.gov Studies on 3-substituted indazole derivatives have led to the identification of potent multi-target inhibitors for kinases like Fibroblast Growth Factor Receptor (FGFR) and Discoidin Domain Receptor (DDR), which are significant in lung squamous cell carcinoma. nih.gov Similarly, SAR studies on other indazole derivatives have been instrumental in optimizing inhibitors for Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, where modifications dictated selectivity for Aurora A versus Aurora B subtypes. nih.gov

The table below summarizes key SAR findings for various indazole derivatives, illustrating the impact of substitutions on biological activity.

Target ClassIndazole Position ModifiedEffect of SubstitutionReference
Kinases (general)N1, C3Modifications are pivotal for interaction with hinge residues of the kinase domain. pharmablock.comnih.gov
IDO1 EnzymeC3A suitably substituted carbohydrazide (B1668358) moiety is crucial for potent inhibitory activity. nih.gov
Aurora KinasesVariousSubstitutions can provide subtype selectivity (e.g., Aurora A vs. Aurora B). nih.gov
FGFR/DDR2C3Optimization of substituents led to potent dual inhibitors. nih.gov

Development as Precursors for Novel Therapeutic Agents with Modified Pharmacological Profiles

This compound is a highly valued chemical building block for the synthesis of novel therapeutic agents. myskinrecipes.com Its utility stems from the indazole core, a bioisostere of naturally occurring structures like indole (B1671886), which can interact with a wide array of biological targets. pharmablock.com The presence of the halogen atoms facilitates the construction of complex molecules with tailored pharmacological profiles. myskinrecipes.com This scaffold is a key intermediate in the development of pharmaceuticals for diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. myskinrecipes.comtianmingpharm.com

The primary application of this precursor is in the synthesis of protein kinase inhibitors. myskinrecipes.com The indazole nucleus is a core component of numerous approved anticancer drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a VEGFR and c-Kit inhibitor). pharmablock.com The this compound framework allows chemists to synthesize libraries of related compounds, enabling the fine-tuning of properties like target affinity, selectivity, and pharmacokinetic parameters. For example, it has been used as a starting point in the discovery of novel, potent, and selective PI3Kδ inhibitors for the potential treatment of hepatocellular carcinoma. acs.org

Beyond cancer, derivatives are being investigated for other indications. The scaffold has been incorporated into molecules with potential anti-inflammatory and antiviral properties. myskinrecipes.com The versatility of the indazole ring system, combined with the synthetic handles provided by the bromo and fluoro groups, makes it an attractive precursor for developing drugs with novel mechanisms of action and improved therapeutic profiles. myskinrecipes.comnih.gov

Therapeutic AreaTarget/MechanismRole of Indazole DerivativeReference
OncologyKinase Inhibition (e.g., VEGFR, PI3Kδ)Core scaffold for potent and selective inhibitors. pharmablock.commyskinrecipes.comacs.org
InflammationUndisclosedPrecursor for bioactive molecules with anti-inflammatory effects. myskinrecipes.com
VirologyUndisclosedPrecursor for bioactive molecules with antiviral potential. myskinrecipes.com
Cardiovascular DiseaseRho Kinase Inhibition, Platelet AggregationIndazole derivatives have shown efficacy in experimental models. nih.gov

Potential Applications in Chemical Biology Probes and Tools

While this compound is primarily utilized as a precursor for therapeutic agents, its structural features suggest potential applications in the development of chemical biology probes. These probes are specialized molecules used to study biological systems, for instance, by visualizing cellular components or tracking enzymatic activity. The development of such tools often involves the conjugation of a recognition element (which binds to the target of interest) with a reporter element (such as a fluorophore).

The indazole scaffold, with its capacity for derivatization, can be incorporated into the structure of a probe. The bromo- and fluoro-substituents provide reactive sites for attaching linkers or reporter groups. For example, the principles of designing fluorescent probes, such as those based on Photoinduced Electron Transfer (PeT), could be applied to indazole derivatives. nih.gov Although direct examples of this compound being used as a fluorescent probe are not prominent in the literature, related nitrogen-containing heterocyclic compounds like imidazoles have been successfully used to construct fluorescent probes for detecting specific biomolecules. rsc.org

Given its role as a versatile building block, this compound could be used to synthesize:

Affinity-based probes: Where the indazole core acts as the ligand for a specific protein target (e.g., a kinase), and a reporter tag is attached.

Fragment-based screening tools: The compound itself can serve as a fragment in screening campaigns to identify initial hits against new biological targets. echemi.com

Precursors to photoaffinity labels: The indazole derivative could be modified with a photoreactive group to allow for covalent labeling of target proteins upon UV irradiation, helping to identify drug-protein interactions.

Consideration in Agrochemical Research and Materials Science

The application of this compound and its derivatives extends beyond biomedicine into the fields of agrochemical research and materials science.

Agrochemical Research: The introduction of fluorine atoms or fluorine-containing groups is a well-established strategy in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. ccspublishing.org.cnnih.gov Fluorination can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of a molecule, which are desirable properties for pesticides. ccspublishing.org.cnresearchgate.net Halogenated indazoles are recognized for their potential in the agrochemical industry, and some indazole derivatives have been patented as fungicides and insecticides. researchgate.netrsc.orggoogleapis.com The combined presence of bromine and fluorine on the this compound scaffold makes it an interesting candidate for the development of novel active ingredients for crop protection. echemi.com

Materials Science: In the realm of materials science, indazole derivatives are being explored for their potential use in electronic devices. Specifically, they have been investigated as components in Organic Light-Emitting Diodes (OLEDs). researchgate.net The rigid, aromatic structure of the indazole core can impart favorable photophysical and electronic properties. While less common than its use in medicinal chemistry, this compound is considered a potential precursor for creating specialty materials where its specific electronic and structural features can be exploited. echemi.com The reactive bromine site allows for its incorporation into larger polymeric or macromolecular structures through cross-coupling reactions.

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Halogenated Indazole Design

The design and optimization of halogenated indazole derivatives are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing the drug discovery process by enabling rapid and cost-effective identification and refinement of drug candidates. elsevier.com

Predictive Modeling and Virtual Screening:

De Novo Drug Design and Generative Models:

Generative AI models are emerging as a powerful tool for the de novo design of novel indazole architectures. researchgate.net These models can generate entirely new molecular structures with desired properties, expanding the chemical space for drug discovery beyond existing compound libraries. This approach holds the potential to design halogenated indazoles with enhanced selectivity for their biological targets and improved safety profiles.

ADMET Prediction:

A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Machine learning models are being trained on large datasets to predict these properties with increasing accuracy, reducing the likelihood of late-stage failures in clinical trials. openaccesspub.org By integrating ADMET prediction early in the design phase, researchers can optimize halogenated indazole candidates to possess favorable pharmacokinetic profiles.

AI/ML ApplicationDescriptionRelevance to Halogenated Indazoles
QSAR Modeling Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds.Predicts the therapeutic efficacy of novel 4-bromo-5-fluoro-1H-indazole derivatives based on their structural modifications. ethernet.edu.et
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Simulates the binding of halogenated indazoles to their target proteins, aiding in the design of more potent inhibitors. nih.gov
Molecular Dynamics Simulates the movement of atoms and molecules over time.Provides insights into the stability and dynamics of the ligand-receptor complex, refining the understanding of binding interactions.
Generative AI Creates novel molecular structures with desired properties.Designs new halogenated indazole scaffolds with potentially improved therapeutic profiles. researchgate.net
ADMET Prediction Forecasts the pharmacokinetic and toxicity properties of a compound.Enables early-stage optimization of this compound derivatives for better in vivo performance. openaccesspub.org

Development of Advanced Synthetic Strategies for Complex Indazole Architectures

The synthesis of complex and functionally diverse indazole derivatives is crucial for exploring their therapeutic potential. Researchers are continuously developing advanced synthetic strategies that offer greater efficiency, selectivity, and versatility compared to traditional methods.

Transition-Metal-Catalyzed C-H Activation:

One of the most significant advancements in recent years is the use of transition-metal catalysis for the direct functionalization of C-H bonds. frontiersin.org This approach allows for the construction of complex indazole architectures in a more atom- and step-economical manner. nih.gov For example, rhodium(III)-catalyzed double C-H activation of aldehyde hydrazones provides a straightforward route to functionalized 1H-indazoles. nih.gov These methods offer novel pathways for introducing a wide range of substituents onto the indazole core, facilitating the exploration of structure-activity relationships.

Flow Chemistry:

Flow chemistry is gaining traction as a safe, scalable, and reproducible method for synthesizing indazole derivatives. stanford.edu Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields and purity. This technology is particularly advantageous for reactions that are difficult or hazardous to conduct in traditional batch processes. nih.gov The development of multi-step flow procedures further streamlines the synthesis of complex indazoles from simple starting materials. elsevier.com

Photocatalysis and Electrochemistry:

Visible-light photocatalysis and electrochemical methods are emerging as powerful tools for the synthesis and functionalization of indazoles under mild and environmentally friendly conditions. pitt.edulongdom.org These techniques can be used to forge new bonds and introduce various functional groups onto the indazole scaffold, often with high selectivity. nih.gov For instance, visible-light-induced C3–H alkylation of 2H-indazoles has been successfully demonstrated. nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

While halogenated indazoles have been extensively studied as kinase inhibitors for cancer therapy, emerging research is uncovering their potential to interact with a broader range of biological targets, opening up new avenues for therapeutic intervention. ethernet.edu.et

Beyond Kinase Inhibition in Oncology:

Even within the realm of oncology, researchers are exploring novel targets for indazole derivatives. These include proteins involved in epigenetic regulation, DNA damage repair, and protein-protein interactions that are critical for cancer cell survival and proliferation. For example, certain indazole derivatives have been investigated as inhibitors of indoleamine-2,3-dioxygenase1 (IDO1) and poly (ADP-ribose) polymerase (PARP).

Anti-inflammatory and Antiviral Applications:

The structural features of this compound make it a candidate for the development of agents with anti-inflammatory and antiviral properties. The indazole scaffold is present in known anti-inflammatory drugs, and ongoing research aims to discover new derivatives with improved efficacy and selectivity for inflammatory targets.

Central Nervous System (CNS) Disorders:

Recent studies have explored halogenated indazole derivatives as synthetic cannabinoid receptor agonists. This highlights the potential for this chemical class to modulate targets within the central nervous system, suggesting possible applications in the treatment of neurological and psychiatric disorders. Further research is needed to elucidate the specific CNS targets and therapeutic potential of compounds like this compound.

Therapeutic AreaPotential Biological Targets
Oncology Kinases (VEGFR, FGFR, EGFR), IDO1, PARP, HIF-1
Inflammation Cyclooxygenase (COX), Cytokines
Infectious Diseases Viral enzymes, Bacterial proteins
CNS Disorders Cannabinoid receptors, Neurotransmitter receptors

Sustainable and Eco-friendly Synthetic Protocols for Halogenated Indazoles

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. This has spurred research into "green" synthetic protocols for halogenated indazoles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Metal-Free Halogenation:

A significant step towards greener synthesis is the development of metal-free halogenation methods. stanford.edu Traditional halogenation reactions often rely on heavy metal catalysts, which can be toxic and difficult to remove from the final product. Recent studies have demonstrated the regioselective mono- and poly-halogenation of indazoles using N-halosuccinimides in environmentally friendly solvents like water. stanford.edu

Use of Green Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a key principle of sustainable chemistry. Research has shown that solvents like polyethylene (B3416737) glycol (PEG) can be effective media for the synthesis of indazoles. Furthermore, the use of natural and biodegradable catalysts, such as lemon peel powder, is being explored for certain indazole synthesis reactions.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of halogenated compounds. Halogenase enzymes can introduce halogen atoms at specific positions on a molecule under mild reaction conditions, avoiding the need for harsh reagents. While the application of halogenases to the synthesis of this compound is still in its early stages, it represents a promising future direction for the sustainable production of this and other halogenated indazoles.

Green Chemistry ApproachDescriptionPotential Application to Halogenated Indazoles
Metal-Free Reactions Avoids the use of heavy metal catalysts.Direct C-H halogenation using N-halosuccinimides. stanford.edu
Green Solvents Utilizes environmentally benign solvents like water or PEG.Synthesis of indazole derivatives in aqueous media or PEG.
Biocatalysis Employs enzymes as catalysts for chemical transformations.Site-selective halogenation using halogenase enzymes.
Photocatalysis/Electrochemistry Uses light or electricity to drive chemical reactions.Mild and efficient functionalization of the indazole ring. longdom.org

Multidisciplinary Research Approaches Combining Chemistry, Biology, and Computational Science

The complexity of drug discovery and development necessitates a multidisciplinary approach that integrates expertise from chemistry, biology, and computational science. This collaborative effort is crucial for advancing our understanding and application of halogenated indazoles like this compound.

Cheminformatics and Bioinformatics:

The fields of cheminformatics and bioinformatics are essential for managing and analyzing the vast amounts of data generated in drug discovery. Cheminformatics tools are used to handle chemical information, such as molecular structures and properties, while bioinformatics tools are used to analyze biological data, including genomic and proteomic information. The integration of these disciplines allows for a more holistic understanding of how halogenated indazoles interact with biological systems.

Systems Biology:

A systems biology approach seeks to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. This approach is being applied to drug discovery to identify novel therapeutic targets and to predict the effects of drugs on entire biological networks. By employing a systems biology perspective, researchers can better understand the multifaceted effects of halogenated indazoles and identify potential combination therapies.

Integrated Drug Discovery Platforms:

The future of drug discovery lies in the development of integrated platforms that seamlessly combine computational design, chemical synthesis, and biological testing. Such platforms will enable a rapid and iterative cycle of design, synthesis, and evaluation, accelerating the development of new therapeutics based on the this compound scaffold. This synergistic approach, where computational predictions guide synthetic efforts and experimental results feed back into the computational models, will be key to unlocking the full therapeutic potential of this important class of compounds.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-Bromo-5-fluoro-1H-indazole with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, often starting with brominated precursors and fluorinated intermediates. Key steps include:

  • Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form carbon-carbon bonds.
  • Protection/deprotection strategies (e.g., using tetrahydro-2H-pyranyl groups) to stabilize reactive sites .
  • Optimization of reaction parameters :
    • Temperature : Controlled heating (60–120°C) to avoid side reactions.
    • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
    • Catalyst loading : 1–5 mol% Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

Q. Table 1. Typical Reaction Conditions for Key Synthesis Steps

StepSolventCatalystTemperature (°C)Yield (%)
Coupling ReactionDMFPd(PPh₃)₄8065–75
DeprotectionMeOH/H₂OHCl (aqueous)2585–90
PurificationEtOAc/HexaneColumn Chromatography->95

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH signals at δ 10–12 ppm).
    • ¹³C NMR : Confirms carbon frameworks (e.g., quaternary carbons adjacent to Br/F substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₇H₄BrFN₂; theoretical 213.96 g/mol) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and substituent orientations .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a versatile scaffold for:

  • Kinase inhibitors : Modulating ATP-binding pockets via halogen interactions.
  • Anticancer agents : Inducing apoptosis by targeting Bcl-2 family proteins .
  • PET radiotracers : Fluorine-18 labeling enables imaging of tumor biomarkers .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed reactions for synthesizing derivatives of this compound?

Methodological Answer:

  • Ligand screening : Bulky ligands (e.g., XPhos) improve catalytic activity in coupling reactions.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) while maintaining yield .
  • Controlled atmosphere : Use of inert gas (N₂/Ar) prevents catalyst oxidation .

Key Challenge : Competing side reactions (e.g., dehalogenation) can occur at high Pd concentrations. Mitigation involves:

  • Lowering catalyst loading (<2 mol%).
  • Adding stoichiometric bases (e.g., K₂CO₃) to neutralize HBr byproducts .

Q. How to resolve contradictions in crystallographic data during structural analysis?

Methodological Answer:

  • Mercury CSD software : Visualizes packing patterns and identifies intermolecular interactions (e.g., halogen bonding between Br and aromatic rings) .
  • Twinned data refinement : SHELXL’s TWIN command corrects for pseudo-symmetry in crystal lattices .
  • Validation tools :
    • R-factor analysis : Acceptable values < 5% for high-resolution datasets.
    • PLATON ADDSYM : Detects missed symmetry operations .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : The -F substituent activates the indazole ring toward electrophilic attack at the 4-position (Br site).
  • Comparative reactivity studies :
    • 4-Bromo-5-fluoro vs. 4-Bromo-5-methyl : Fluorine’s -I effect increases Br’s electrophilicity, accelerating SNAr reactions .
    • Substituent positioning : Para-fluoro groups enhance meta-directing effects in cross-coupling .

Q. Table 2. Reactivity Trends in Substitution Reactions

DerivativeReaction Rate (k, s⁻¹)Preferred Site
4-Br-5-F-1H-indazole0.45C-4 (Br)
4-Br-5-Me-1H-indazole0.12C-6
4-Br-3-CF₃-1H-indazole0.78C-7

Q. What computational methods predict binding affinities of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., with EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
  • QM/MM simulations : Quantifies halogen-bonding energies (Br···O=C interactions ≈ 3–5 kcal/mol) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ≈ 2.1, indicating moderate blood-brain barrier penetration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-5-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-fluoro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.